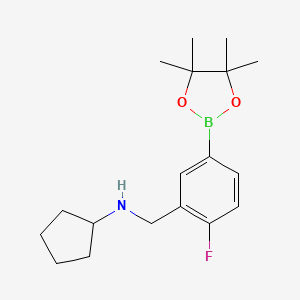

3-(Cyclopentylaminomethyl)-4-fluorophenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(Cyclopentylaminomethyl)-4-fluorophenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis .

Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .科学的研究の応用

Nickel/Copper-Catalyzed Defluoroborylation

This process involves the transformation of fluoroarenes to arylboronic acid pinacol esters via C-F bond cleavage, demonstrating the utility in synthesizing diverse functionalized arenes through a facile two-step conversion. This method showcases the synthetic utility of the compound in creating arylboronic esters from fluoroarenes, enabling further chemical derivatizations (Niwa et al., 2015).

Synthesis of Arylboronic Esters

Another application involves the nickel-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters, highlighting the role of such compounds in facilitating C-F bond activation and transmetalation processes. This method is efficient for converting partially fluorinated arenes into their corresponding boronate esters, further underscoring the versatility of 3-(Cyclopentylaminomethyl)-4-fluorophenylboronic acid pinacol ester in synthetic chemistry (Zhou et al., 2016).

Phosphorescent Properties

Interestingly, arylboronic esters, including variants of the compound , exhibit long-lived room-temperature phosphorescence in the solid state, a serendipitous discovery that could have implications for the development of new materials with unique optical properties. The phosphorescence of simple arylboronic esters challenges the conventional understanding that heavy atoms or carbonyl groups are necessary for efficient phosphorescence in organic molecules (Shoji et al., 2017).

Hydrogen Peroxide-Cleavable Polymers

The compound has also found application in the synthesis of H2O2-cleavable poly(ester-amide)s, demonstrating potential in creating responsive polymeric materials. This application involves the use of 4-formylbenzeneboronic acid pinacol ester in the synthesis, highlighting the role of boronic esters in developing polymers that degrade in response to specific stimuli, such as hydrogen peroxide (Cui et al., 2017).

作用機序

Target of Action

Boronic acids and their esters are known to be highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound, being a boronic ester, is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group from boron to a transition metal, typically palladium . This forms a new carbon-carbon bond, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which this compound likely participates, is a key step in the synthesis of many bioactive compounds . The products of these reactions can influence a variety of biochemical pathways, depending on their structure and function.

Pharmacokinetics

It’s important to note that boronic esters, including phenylboronic pinacol esters, are known to be susceptible to hydrolysis, especially at physiological ph . This could potentially affect the bioavailability of the compound, as it may be rapidly metabolized in the body .

Result of Action

The products of the suzuki–miyaura coupling reactions, in which this compound likely participates, can have a wide range of effects depending on their structure and function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic esters is known to be strongly influenced by pH, with the reaction rate considerably accelerated at physiological pH . Therefore, the compound’s stability, and consequently its efficacy, could be affected by the pH of its environment .

Safety and Hazards

While the specific safety and hazards of “3-(Cyclopentylaminomethyl)-4-fluorophenylboronic acid pinacol ester” are not available, similar compounds like “3-CHLOROPHENYLBORONIC ACID, PINACOL ESTER” require the use of personal protective equipment and adequate ventilation . They are considered hazardous by the 2012 OSHA Hazard Communication Standard .

将来の方向性

The future directions for the use of pinacol boronic esters in organic synthesis are promising. They are highly valuable building blocks and their protodeboronation is an area of active research . The development of new protocols for their functionalizing deboronation could open up new possibilities for their use in organic synthesis .

特性

IUPAC Name |

N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)14-9-10-16(20)13(11-14)12-21-15-7-5-6-8-15/h9-11,15,21H,5-8,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPQSLPLYNIFJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/no-structure.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-{2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoate](/img/structure/B2820576.png)

![(E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2820579.png)

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B2820584.png)

![5-[3-[(4-methylphenyl)methoxy]-2-thiophenyl]-3-(methylthio)-1H-1,2,4-triazole](/img/structure/B2820586.png)

![8-(3-Bromo-4-hydroxy-5-methoxyphenyl)-3-(4-fluorophenyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B2820587.png)

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B2820589.png)

![6-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2820590.png)